molecular formula C21H28ClN3O3S B12067008 4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride

4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride

Cat. No.: B12067008
M. Wt: 438.0 g/mol
InChI Key: LMERFPJRWBLXAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sonepiprazole hydrochloride involves multiple steps, starting with the preparation of the core phenylpiperazine structure. The key intermediate is 4-(4-{2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl}piperazin-1-yl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of sonepiprazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Sonepiprazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sonepiprazole hydrochloride can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sonepiprazole hydrochloride is unique in its high selectivity for the dopamine D4 receptor, which distinguishes it from other antipsychotic agents that target multiple dopamine receptors. This selectivity reduces the risk of extrapyramidal and neuroendocrine side effects, making it a promising candidate for further research .

Properties

Molecular Formula

C21H28ClN3O3S

Molecular Weight

438.0 g/mol

IUPAC Name

4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H

InChI Key

LMERFPJRWBLXAM-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl

Origin of Product

United States

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